molecular formula C13H8FN3O2S B2625650 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 929975-21-3

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2625650
CAS No.: 929975-21-3
M. Wt: 289.28
InChI Key: YHEVWNCDSGPELI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring, a fluorophenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and coupling reactions.

    Incorporation of the Thiophene Moiety: Thiophene derivatives can be introduced through various methods, including cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It can be explored for its potential therapeutic effects in various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(4-bromophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(4-methylphenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)15-11(16-17)13(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEVWNCDSGPELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NN2C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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